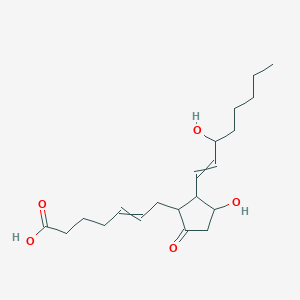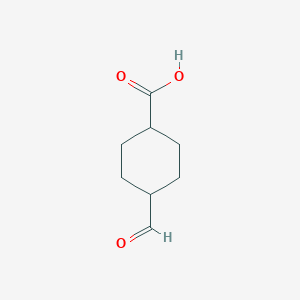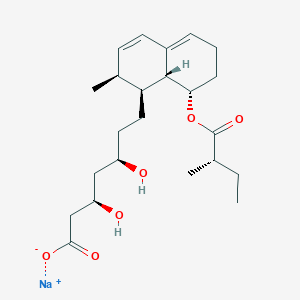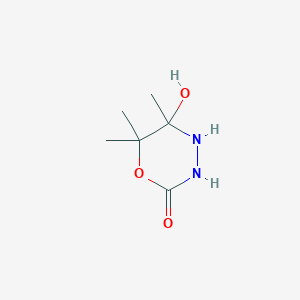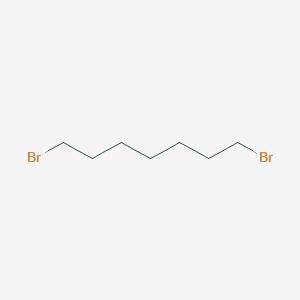
1,7-Dibromoheptane
Overview
Description
1,7-Dibromoheptane: is an organic compound with the molecular formula C7H14Br2 . It is a colorless to light yellow liquid at room temperature and has a molecular weight of 257.99 g/mol . .
Mechanism of Action
Target of Action
1,7-Dibromoheptane is a chemical compound used as an intermediate in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it is involved in .
Mode of Action
The mode of action of this compound involves its participation in chemical reactions. For instance, during the synthesis process of this compound from 1,7-heptanediol and hydrobromic acid, the first step is the formation of 7-bromo-1-heptanol from 1,7-heptanediol and hydrobromic acid, which is a slow step. The second step, the formation of this compound from 7-bromo-1-heptanol and hydrobromic acid, is a fast step .
Biochemical Pathways
As a chemical intermediate, this compound is involved in the synthesis of various compounds. It has been used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether . .
Pharmacokinetics
As a chemical compound, its bioavailability would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the synthesis of this compound from 1,7-heptanediol and hydrobromic acid is catalyzed by acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dibromoheptane can be synthesized through the bromination of 1,7-heptanediol . The reaction involves the use of hydrobromic acid as the brominating agent and an acid catalyst . The process follows a two-step mechanism:
- Formation of 7-bromo-1-heptanol from 1,7-heptanediol and hydrobromic acid.
- Conversion of 7-bromo-1-heptanol to this compound using additional hydrobromic acid .
Industrial Production Methods: The industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is carried out in a controlled environment to manage the exothermic nature of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dibromoheptane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination reactions: Under basic conditions, this compound can undergo elimination to form heptadiene .
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Major Products:
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using hydroxide ions results in the formation of .
Elimination reactions: The major product is 1,6-heptadiene .
Scientific Research Applications
1,7-Dibromoheptane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including liquid crystalline polymers and dendrimers .
Material Science: It is employed in the production of thermotropic liquid crystalline copolyethers and ternary copolyethers .
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: It is used in the study of reaction mechanisms and kinetics, particularly in the context of substitution and elimination reactions .
Comparison with Similar Compounds
- 1,5-Dibromopentane
- 1,9-Dibromononane
- 1,6-Dibromohexane
- 1,8-Dibromooctane
Comparison: 1,7-Dibromoheptane is unique due to its specific chain length and the position of the bromine atoms. Compared to other dibromoalkanes, it offers distinct reactivity and selectivity in organic synthesis. For example, 1,5-dibromopentane and 1,6-dibromohexane have shorter chain lengths, which can influence their reactivity and the types of products formed in substitution and elimination reactions .
Properties
IUPAC Name |
1,7-dibromoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWSZGCVEZRFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063519 | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4549-31-9 | |
| Record name | 1,7-Dibromoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Dibromoheptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dibromoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,7-Dibromoheptane?
A: this compound is a dihaloalkane with the molecular formula C7H14Br2. While specific spectroscopic data isn't provided in the presented abstracts, its structure can be confirmed through techniques like 1H NMR and 13C NMR spectroscopy. [, ]
Q2: How is this compound synthesized?
A: One method involves the reaction of 1,7-heptanediol with hydrobromic acid using an acid catalyst like sulfuric acid. This reaction proceeds in two steps, with the initial formation of 7-bromo-1-heptanol, followed by its conversion to this compound. The reaction kinetics suggest the first step is slower and rate-determining. []
Q3: What are the applications of this compound in material science?
A: this compound is a crucial building block in synthesizing liquid crystalline polymers. It reacts with monomers like 1-(4-hydroxy-4′-biphenyl)-2-(4-hydroxyphenyl)butane (TPB) to create cyclic main-chain liquid-crystalline oligomers. These oligomers, particularly the cyclic trimer, tetramer, and pentamer, exhibit an enantiotropic nematic mesophase, making them valuable in materials requiring specific optical properties. []
Q4: Can you elaborate on the role of this compound in creating diverse liquid crystalline structures?
A: Research indicates that copolymers synthesized using this compound with varying chain length diols, such as 1,11-dibromoundecane, lead to a range of mesophase structures. These structures include tilted hexagonal columnar phases (ΦTH) with single or multiple tilt angles, hexagonal columnar phases (ΦH), and even highly ordered smectic phases. The specific structure formed is dependent on the ratio of different chain lengths within the copolymer. [, , ]
Q5: How does the composition of copolyethers synthesized with this compound influence their thermal properties?
A: Studies show a direct correlation between the copolymer composition and its mesomorphic phase transition temperatures. For instance, ternary copolyethers synthesized with this compound, 1,5-dibromopentane, and 1,9-dibromononane exhibit transition temperatures that are essentially the weight-averaged values of the corresponding homopolymers. This highlights the predictability of thermal properties based on the copolymer composition. []
Q6: Are there any catalytic applications for this compound?
A: While not directly acting as a catalyst, this compound is a key reactant in synthesizing novel acidic ionic liquids like 1-(ω-sulfonicacid)propyl-3-methylimidazolium bromide ((HSO3pmim)Br). These ionic liquids demonstrate high efficiency as brominating agents, catalysts, and solvents, particularly in synthesizing this compound itself, achieving yields up to 95%. []
Q7: What is known about the solubility of this compound?
A: Research indicates this compound is soluble in ethanol, and the density and viscosity of these binary mixtures have been studied across various temperatures. [, , ]
Q8: How is this compound used in studying fluorescence quenching?
A: this compound, along with 1-bromoheptane, acts as a quencher for the fluorescence of polycyclic aromatic hydrocarbons (PAHs). This quenching effect, attributed to the heavy atom effect, can be analyzed using Stern–Volmer plots, allowing for the determination of the ratios of the quenching rate constants to the fluorescence rate constants (kQ/kf). []
Q9: What are the implications of this compound in synthesizing biologically relevant molecules?
A: this compound plays a critical role in the multi-step synthesis of (±)-Prosafrinine, a natural 2,6-Dialkyl-3-piperidinol alkaloid. This synthesis showcases the utility of this compound in constructing complex molecules with potential biological activity. [] Furthermore, it's utilized in synthesizing urushiols, the vesicant principles found in Poison Ivy and other Anacardiaceae species. This application demonstrates its relevance in understanding the chemical properties and potential applications of naturally occurring toxins. []
Q10: Has this compound been used in synthesizing other types of polymers?
A: Yes, this compound has been employed in creating weak and strong basic resins by crosslinking branched and linear polyethyleneimine. These resins, particularly when N-methylated, demonstrate notable retention properties for uranium, highlighting potential applications in metal extraction and separation processes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


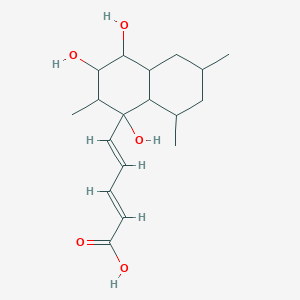


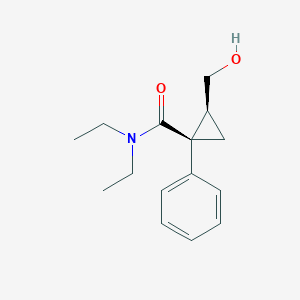
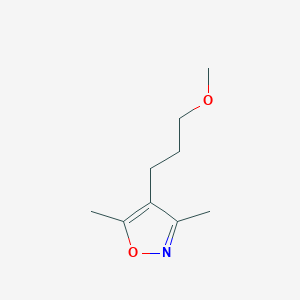
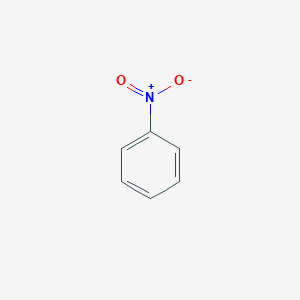
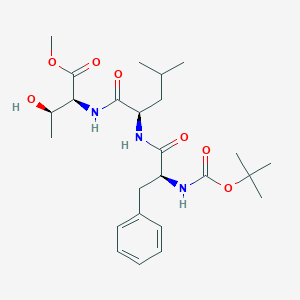

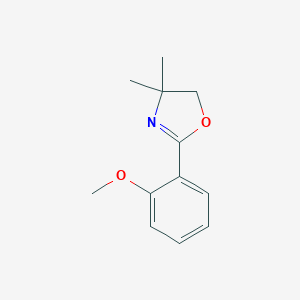
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
